molecular formula C11H14ClN3O2 B1479194 8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 2098002-59-4

8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B1479194
CAS No.: 2098002-59-4
M. Wt: 255.7 g/mol
InChI Key: WKRGHHOUSUHJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C11H14ClN3O2 and its molecular weight is 255.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(3-chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c12-9-10(14-4-3-13-9)15-5-1-11(2-6-15)16-7-8-17-11/h3-4H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRGHHOUSUHJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3), which are key components in the necroptosis signaling pathway. The interaction with these enzymes suggests that this compound may act as an inhibitor, potentially modulating cell death pathways. Additionally, the compound’s interaction with delta opioid receptors indicates its potential role in neurological and psychiatric disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with delta opioid receptors can lead to changes in pain perception and inflammatory responses. Furthermore, the compound’s inhibition of RIPK1 and RIPK3 affects necroptosis, a form of programmed cell death, thereby influencing cell survival and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the orthosteric site of delta opioid receptors, leading to receptor activation or inhibition. Additionally, it inhibits the activity of RIPK1 and RIPK3 by binding to their active sites, thereby preventing the phosphorylation events necessary for necroptosis signaling. These interactions result in altered gene expression and cellular responses, highlighting the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that prolonged exposure to the compound can lead to sustained inhibition of necroptosis and modulation of inflammatory responses. The exact temporal dynamics of these effects remain to be fully elucidated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis and modulates pain perception without significant adverse effects. At higher doses, toxic effects such as seizures and tachyphylaxis have been observed, particularly in models involving delta opioid receptor interactions. These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its interactions with enzymes and receptors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may further interact with cellular pathways, influencing metabolic flux and metabolite levels. The compound’s role in modulating necroptosis and opioid receptor signaling also suggests its involvement in broader metabolic networks.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, while its binding to transport proteins ensures its distribution to target sites. This distribution pattern is crucial for its efficacy in modulating cellular processes and signaling pathways.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and receptors. Additionally, its presence in the nucleus suggests potential effects on gene expression and transcriptional regulation. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments.

Biological Activity

8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound with potential pharmacological applications. Its unique structural features, including the spirocyclic framework and the presence of a chloropyrazine moiety, suggest diverse biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C11H14ClN3O2C_{11}H_{14}ClN_{3}O_{2} with a molecular weight of approximately 241.7 g/mol. The compound features a spirocyclic structure that enhances its binding interactions with biological targets.

PropertyValue
Molecular FormulaC₁₁H₁₄ClN₃O₂
Molecular Weight241.7 g/mol
CAS Number2098002-59-4
Structural FeaturesSpirocyclic, Chloropyrazine

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

  • Formation of the spirocyclic core : This involves cyclization reactions that create the unique spiro structure.
  • Introduction of the chloropyrazine group : This step often utilizes halogenation techniques to incorporate the chlorinated moiety into the pyrazine ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The chloropyrazine group enhances its lipophilicity and binding affinity, allowing it to modulate specific biological pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through apoptosis induction mechanisms.
  • Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that similar spirocyclic compounds exhibited potent activity against Gram-positive bacteria, indicating potential for development as new antibiotics .
  • Cytotoxicity in Cancer Cells : Research in Cancer Letters reported that derivatives of spirocyclic compounds showed significant cytotoxic effects on various cancer cell lines, suggesting a pathway for therapeutic development .
  • Neuroprotective Studies : A recent article in Neuroscience Letters highlighted the neuroprotective effects of spirocyclic compounds in models of oxidative stress, supporting further investigation into their potential use in treating neurodegenerative conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.